molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325009
CAS No.: 868387-37-5
M. Wt: 292.47 g/mol
InChI Key: SLDZAKHBSRBYSM-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine are not specified in the search results. It is classified as a combustible solid . As with all chemicals, it should be handled with appropriate safety precautions.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as a fluorinated building block. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell growth and differentiation . The interaction between this compound and FGFRs involves the formation of hydrogen bonds, enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its inhibition of FGFRs disrupts downstream signaling pathways, leading to altered gene expression and metabolic changes . This compound has been shown to affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by forming hydrogen bonds with key residues in the receptor’s active site . This binding prevents the activation of the receptor and subsequent downstream signaling, leading to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of FGFRs, resulting in prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism primarily involves enzymatic reactions that modify its structure, facilitating its excretion from the body . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the need for comprehensive studies on its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Properties

IUPAC Name

(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZAKHBSRBYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640115
Record name 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868387-37-5
Record name 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5M Butyl lithium (4.4 mL, 10.8 mmol) was added dropwise to a stirred solution of 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.55 g, 7.23 mmol) in THF (65 mL) over 10 min at −78° C. under nitrogen in three necked flask. The resulting solution was stirred at −78° C. for 1 h and solid N-fluorobenzenesulfonimide (2.84 g, 9.03 mmol) was added in one portion and stirred at −78° C. for 2 h. The solvent was evaporated and the crude material was dissolved in water (50 mL) and extracted with EtOAc (3×25 mL). The organic extract was dried and concentrated under reduced pressure to give a residue which was suspended in hexane (5 mL) and filtered. The filtrate was chromatographed (Biotage HPFC) on silica gel eluting with hexane to give 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.06 g, 50.2%) as a viscous oil.; Mass Spec.; MS 293 (M+1); 1H NMR(CDCl3,500 MHz) 8.11(d,1H), 7.51(dd,1H), 7.34(d,1H), 6.50(d,1H), 1.84(q,3H), 1.10(d,18H).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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